molecular formula C10H8N2O3 B11898529 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 139713-59-0

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11898529
CAS No.: 139713-59-0
M. Wt: 204.18 g/mol
InChI Key: YOLDGFOLHQULBD-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a heterocyclic compound that belongs to the quinolone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the hydrolysis of its ester derivatives. One common method is the hydrolysis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate using an approximately 2.8 M solution of hydrochloric acid in acetic acid with low water content . This method is preferred due to its efficiency and the high reactivity of the ester towards N-nucleophiles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-component reactions (MCRs), which are known for their high atom economy and efficiency. One such method includes the use of isocyanide-based multicomponent reactions (IMCRs), which allow for the synthesis of various derivatives of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .

Scientific Research Applications

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has a wide range of scientific research applications:

Properties

IUPAC Name

4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-9(14)7-8(13)5-3-1-2-4-6(5)12-10(7)15/h1-4H,(H2,11,14)(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLDGFOLHQULBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716099
Record name 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139713-59-0
Record name 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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